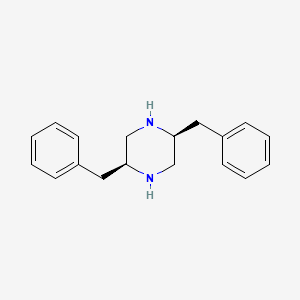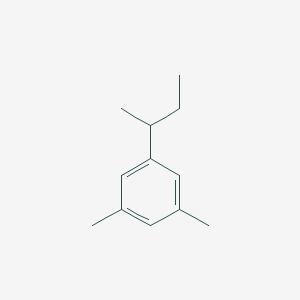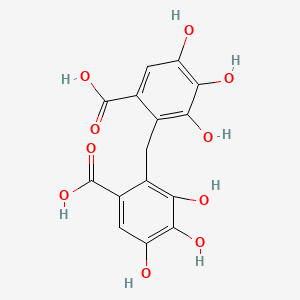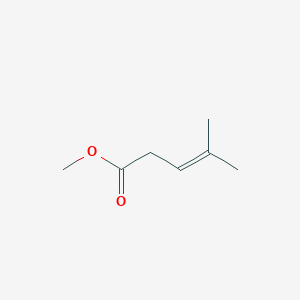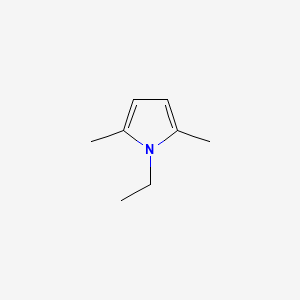![molecular formula C8H12O B14747761 Bicyclo[2.2.2]octane, 2,3-epoxy- CAS No. 278-84-2](/img/structure/B14747761.png)
Bicyclo[2.2.2]octane, 2,3-epoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octane, 2,3-epoxy- is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The 2,3-epoxy group adds an additional layer of complexity and reactivity to the molecule, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the epoxy group at the 2,3-positions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane, 2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential as a drug scaffold due to its rigidity and unique structure.
Industry: Used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octane, 2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the epoxy group, making it less reactive.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Norbornane: Similar rigidity but different chemical properties due to its structure.
Uniqueness
Bicyclo[2.2.2]octane, 2,3-epoxy- is unique due to its combination of a rigid bicyclic structure and a highly reactive epoxy group. This combination makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
278-84-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2 |
InChI Key |
XYBMDMJEJFCMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)



![[30]Annulene](/img/structure/B14747734.png)
